molecular formula C26H27Br2NO B1429049 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole CAS No. 946491-48-1

3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole

Cat. No.: B1429049
CAS No.: 946491-48-1
M. Wt: 529.3 g/mol
InChI Key: ACUVALSRGHGNLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole typically involves the bromination of carbazole derivatives. One common method is the bromination of 9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.

    Kumada Polymerization: This reaction uses Grignard reagents and nickel or palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can produce various substituted carbazole derivatives, while Kumada polymerization can lead to the formation of carbazole-based polymers .

Scientific Research Applications

3,6-Dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole is primarily related to its electronic properties. The bromine atoms and the carbazole core contribute to the compound’s ability to participate in electron transfer processes. This makes it suitable for use in electronic devices where efficient charge transport is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole is unique due to the presence of both bromine atoms and the 2-ethylhexyloxy-substituted phenyl group. This combination enhances its solubility and electronic properties, making it particularly useful in the development of organic semiconducting materials .

Properties

IUPAC Name

3,6-dibromo-9-[4-(2-ethylhexoxy)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Br2NO/c1-3-5-6-18(4-2)17-30-22-11-9-21(10-12-22)29-25-13-7-19(27)15-23(25)24-16-20(28)8-14-26(24)29/h7-16,18H,3-6,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVALSRGHGNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946491-48-1
Record name 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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